

In-Depth Technical Guide: 2-Fluoro-6-iodo-N-methylbenzamide

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Compound of Interest

Compound Name: *2-fluoro-6-iodo-N-methylbenzamide*

Cat. No.: *B8170357*

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Executive Summary & Chemical Identity[1]

2-Fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4) is a specialized halogenated benzamide intermediate used primarily in medicinal chemistry. Its unique substitution pattern—featuring a fluorine atom at the C2 position and an iodine atom at the C6 position—creates a highly functionalized "ortho-blocked" scaffold.

This compound is a critical building block for the synthesis of polycyclic heterocycles, particularly quinazolinones and isoquinolinones, which are privileged structures in kinase inhibitors and GPCR modulators. The presence of the iodine atom facilitates selective metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom serves as a potential leaving group for subsequent nucleophilic aromatic substitution (

) or C-H activation.

Chemical Identification Table

Parameter	Specification
Chemical Name	2-Fluoro-6-iodo-N-methylbenzamide
CAS Number	1315689-05-4
Molecular Formula	
Molecular Weight	279.05 g/mol
SMILES	<chem>CNC(=O)C1=C(C=CC=C1F)I</chem>
Physical State	Solid (Off-white to pale yellow powder)
Solubility	Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water.[1][2]
Purity Grade	Typically >95% (HPLC) for R&D applications

Hazard Identification & Safety Assessment (GHS)

While specific toxicological data for this exact isomer is limited in public registries, its structural class (halogenated benzamides) dictates a baseline safety profile centered on mucosal irritation and potential sensitization.

GHS Classification (Predicted)

- Skin Corrosion/Irritation: Category 2 (H315)[3]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Label Elements[4]

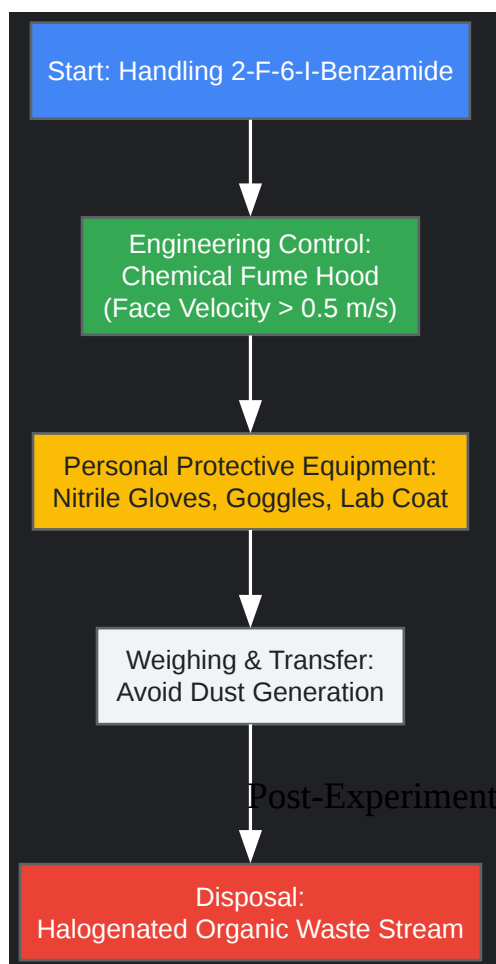
- Signal Word: WARNING
- Pictogram: Exclamation Mark (GHS07)

Hazard & Precautionary Statements

Code	Statement	Action/Prevention
H315	Causes skin irritation.[3][4]	Wear nitrile gloves (min 0.11mm thickness).
H319	Causes serious eye irritation. [3][4][5][6]	Wear chemical safety goggles. [3] Avoid contact lenses.[5]
H335	May cause respiratory irritation.[3][6]	Use only in a chemical fume hood.
P261	Avoid breathing dust/fume/gas. [3][5][6]	Keep container tightly closed. [3]
P305+	IF IN EYES:	Rinse cautiously with water for 15 mins.

Safety Workflow Diagram

The following diagram outlines the hierarchy of controls for handling this compound in a research setting.



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Figure 1: Safety hierarchy emphasizing engineering controls (fume hood) as the primary defense against respiratory irritation.

Handling, Storage, & Stability[9][10]

Stability Factors[3][8][10][11]

- **Light Sensitivity:** The C-I bond (carbon-iodine) is susceptible to photolytic cleavage over time. Prolonged exposure to ambient light may cause yellowing (liberation of elemental iodine). Store in amber vials.
- **Hydrolysis:** The amide bond is generally stable under neutral conditions but may hydrolyze under strong acidic or basic conditions at elevated temperatures.
- **Thermal Stability:** Stable at room temperature (

).

Storage Protocol

- Container: Amber glass vial with a Teflon-lined screw cap.
- Environment: Store in a cool, dry place (recommended for long-term storage).
- Atmosphere: Hygroscopic potential is low, but storage under inert gas (Nitrogen/Argon) is best practice for long-term library maintenance.

Experimental Protocols: Synthesis & Application

As a Senior Application Scientist, I present two workflows: the Synthesis of the core scaffold (if commercial stock is unavailable) and a Downstream Application demonstrating its utility in drug discovery.

Protocol A: Synthesis of 2-Fluoro-6-iodo-N-methylbenzamide

Rationale: This protocol uses a standard acid chloride activation method, which is robust and minimizes purification steps compared to carbodiimide couplings.

Reagents:

- 2-Fluoro-6-iodobenzoic acid (1.0 eq)
- Thionyl chloride () (3.0 eq) or Oxalyl chloride (1.5 eq) + DMF (cat.)
- Methylamine (2.0 M in THF) (3.0 eq)
- Dichloromethane (DCM) [Anhydrous][7]
- Triethylamine (

) (3.0 eq)

Step-by-Step Methodology:

- Activation: In a flame-dried Round Bottom Flask (RBF), dissolve 2-fluoro-6-iodobenzoic acid in anhydrous DCM under .
- Chlorination: Add catalytic DMF (2 drops), then add Oxalyl chloride dropwise at . Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
- Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride. Re-dissolve in fresh anhydrous DCM.
- Amidation: Cool the acid chloride solution to . Add , followed by the slow addition of Methylamine solution.
- Workup: Stir at RT for 4 hours. Quench with 1M HCl (to remove excess amine). Extract with DCM (3x). Wash organics with Sat. and Brine.[7]
- Purification: Dry over , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Application – Suzuki-Miyaura Coupling

Rationale: The iodine at C6 is more reactive than the fluorine at C2, allowing for chemoselective functionalization. This protocol couples an aryl boronic acid to the C6 position.

Reagents:

- **2-Fluoro-6-iodo-N-methylbenzamide** (1.0 eq)

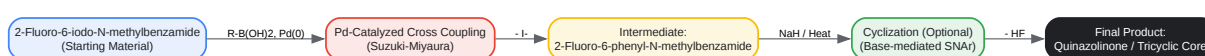
- Phenylboronic acid (1.2 eq)
- (0.05 eq)
- (3.0 eq)
- 1,4-Dioxane / Water (4:1 ratio)

Methodology:

- Degassing: Combine solvent mixture in a reaction vial and sparge with Argon for 15 mins.
- Assembly: Add the benzamide, boronic acid, base, and catalyst.
- Reaction: Seal and heat to
for 12 hours.
- Analysis: Monitor by LC-MS. The Iodine atom will be replaced by the phenyl ring. The Fluorine atom remains intact.

Reaction Pathway Diagram

This diagram illustrates the chemoselective utility of the scaffold.



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Figure 2: Chemoselective functionalization workflow. The iodine is used for carbon-carbon bond formation, while the fluorine serves as a latent handle for ring closure.

Emergency Response & Disposal

First Aid Measures

- Inhalation: Move victim to fresh air.[3][5] If breathing is difficult, administer oxygen (trained personnel only).

- Skin Contact: Immediately wash with soap and copious water.[3] Remove contaminated clothing.[3]
- Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally. Seek medical attention immediately.
- Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Fire-Fighting Measures

- Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Hazardous Combustion Products: Carbon oxides (), Nitrogen oxides (), Hydrogen fluoride (), Hydrogen iodide ().
- Note: Firefighters must wear self-contained breathing apparatus (SCBA) due to the potential release of toxic halide gases.

Spill Containment

- Evacuate: Clear the area of non-essential personnel.
- PPE: Don nitrile gloves, goggles, and a P95/P100 respirator if dust is present.
- Contain: Sweep up solid material carefully to avoid dust generation. Use a damp paper towel for final cleanup.
- Disposal: Place in a sealed container labeled "Halogenated Organic Waste".

References

- PubChem Database. 2-Fluoro-N-methylbenzamide (Analogous Structure & Properties). National Library of Medicine. [\[Link\]](#)

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